molecular formula C13H23NO4 B3028693 BOC-TRANEXAMIC ACID CAS No. 27687-14-5

BOC-TRANEXAMIC ACID

Cat. No.: B3028693
CAS No.: 27687-14-5
M. Wt: 257.33 g/mol
InChI Key: AZEKNJGFCSHZID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

BOC-TRANEXAMIC ACID, also known as Tranexamic Acid (TXA), primarily targets plasminogen , a precursor to plasmin . Plasmin is a fibrinolytic enzyme that plays a crucial role in the breakdown of fibrin blood clots . By targeting plasminogen, TXA prevents the formation of plasmin, thereby inhibiting fibrinolysis and reducing blood loss .

Mode of Action

TXA competitively and reversibly inhibits the activation of plasminogen by binding at several distinct sites, including four or five low-affinity sites and one high-affinity site . This interaction prevents the conversion of plasminogen to plasmin, thereby inhibiting fibrinolysis and preserving the framework of fibrin’s matrix structure .

Biochemical Pathways

The primary biochemical pathway affected by TXA is the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, TXA prevents the breakdown of fibrin clots, a key step in the fibrinolytic pathway . This results in the stabilization of fibrin’s matrix structure and a reduction in blood loss .

Pharmacokinetics

The pharmacokinetics of TXA involve its absorption, distribution, metabolism, and excretion (ADME). For Tranexamic Acid, it is known that it can be administered orally, intravenously, or topically . The choice of administration route can significantly impact its bioavailability and therapeutic effect .

Result of Action

The molecular and cellular effects of TXA’s action primarily involve the preservation of fibrin clots and the reduction of blood loss . At the cellular level, TXA has been reported to suppress posttraumatic inflammation and edema . These effects contribute to TXA’s efficacy in reducing bleeding in various clinical settings, including trauma and surgery .

Action Environment

Several environmental factors can influence the action, efficacy, and stability of TXA. Knowledge and skills of the healthcare provider, as well as social influences, can also impact the administration and effectiveness of TXA .

Biochemical Analysis

Biochemical Properties

BOC-TRANEXAMIC ACID is a lysine analogue that competes for the lysine binding sites in plasminogen and tissue-type plasminogen activator . This impairs the interaction of these proteins with the exposed lysine residues on the fibrin surface, thereby inhibiting the conversion of plasminogen to plasmin . This action of this compound helps protect the fibrin clot from proteolytic degradation .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been found to suppress posttraumatic inflammation and edema . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competitively inhibits the activation of plasminogen to plasmin, a key process in fibrinolysis . At higher concentrations, it behaves as a noncompetitive inhibitor of plasmin .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been found to improve clot strength and decrease fibrinolysis in blood samples from healthy dogs in an in vitro hyperfibrinolysis model . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Dogs received each of 4 this compound treatments (10 mg/kg, IV; 20 mg/kg, IV; approx 15 mg/kg, PO; and approx 20 mg/kg, PO) in a randomized crossover-design study . The study found that the maximum plasma this compound concentrations were dose-dependent .

Metabolic Pathways

This compound is involved in the metabolic pathway of fibrinolysis . It interacts with enzymes such as plasminogen and tissue-type plasminogen activator, and its presence impairs the plasminogen and tPA engagement and subsequent plasmin generation on the fibrin surface .

Transport and Distribution

It is known that this compound distributes into cerebrospinal fluid and the aqueous humor of the eye at concentrations approximately 1/10th of typical plasma concentrations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TRANEXAMIC ACID typically involves the protection of the amino group of tranexamic acid with a BOC group. This can be achieved by reacting tranexamic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

BOC-TRANEXAMIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

BOC-TRANEXAMIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BOC-TRANEXAMIC ACID is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to other BOC-protected amino acids. This makes it particularly useful in the synthesis of cyclic peptides and other complex organic molecules .

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEKNJGFCSHZID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347564
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162046-58-4, 27687-14-5
Record name 4-(Tert-butoxycarbonylaminomethyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1r,4r)-4-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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